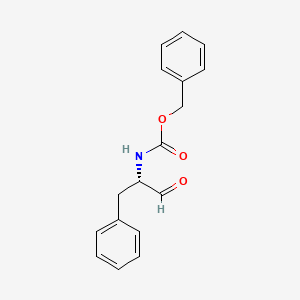

Cbz-L-Phenylalaninal

概要

説明

(1-ベンジル-2-オキソエチル)-カルバミン酸ベンジルエステルは、カルバミン酸エステルにベンジル基が結合した有機化合物です。

製法

合成経路と反応条件

(1-ベンジル-2-オキソエチル)-カルバミン酸ベンジルエステルの合成は、通常、ベンジルアルコールとカルバミン酸誘導体のエステル化によって行われます。 一般的な方法の1つは、穏和でクリーンな条件下でC(sp^3)–H結合官能化を介して、テトラ-n-ブチルアンモニウムヨージド(TBAI)によって触媒されるアルコールの直接エステル化です 。 この方法は、良好な収率から優れた収率でベンジルエステルをもたらします。

工業生産方法

(1-ベンジル-2-オキソエチル)-カルバミン酸ベンジルエステルの工業生産には、同様のエステル化プロセスが、より大規模で行われる場合があります。 連続フロー反応器と最適化された反応条件を使用すると、生産プロセスの効率と収率を高めることができます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-2-oxo-ethyl)-carbamic acid benzyl ester typically involves the esterification of benzyl alcohol with carbamic acid derivatives. One common method is the direct esterification of alcohols catalyzed by tetra-n-butylammonium iodide (TBAI) via C(sp^3)–H bond functionalization under mild and clean conditions . This method yields benzyl esters in good to excellent yields.

Industrial Production Methods

Industrial production of (1-Benzyl-2-oxo-ethyl)-carbamic acid benzyl ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

化学反応の分析

反応の種類

(1-ベンジル-2-オキソエチル)-カルバミン酸ベンジルエステルは、次のようなさまざまな化学反応を起こします。

酸化: ベンジル位置は酸化されて、ベンジルカルバメート誘導体を生成します。

還元: 還元反応によって、エステル基を対応するアルコールに変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO_4)と三酸化クロム(CrO_3)があります。

還元: 水素化リチウムアルミニウム(LiAlH_4)や水素化ホウ素ナトリウム(NaBH_4)などの還元剤が一般的に使用されます。

置換: 適切な条件下で、ハロゲン化物(例:NaBr)や塩基(例:NaOH)などの求核剤が使用されます。

主要な生成物

酸化: ベンジルカルバメート誘導体。

還元: ベンジルアルコール誘導体。

置換: 置換ベンジルカルバメート。

科学研究への応用

(1-ベンジル-2-オキソエチル)-カルバミン酸ベンジルエステルは、科学研究にいくつかの応用があります。

化学: より複雑な分子の合成のための有機合成における中間体として使用されます。

生物学: 生体高分子と相互作用する能力から、生化学プローブとしての可能性が調査されています。

医学: 活性医薬品成分をデリバリーするためのプロドラッグなど、潜在的な治療特性が探求されています。

工業: 特殊化学品や材料の生産に使用されます。

科学的研究の応用

Organic Synthesis

Cbz-L-phenylalaninal serves as a versatile building block in organic synthesis, particularly in the formation of peptides and other bioactive compounds. The carbobenzyloxy (Cbz) group acts as a protecting group for the amino functionality, facilitating selective reactions.

Case Study: Peptide Synthesis

In a study focused on synthesizing diastereomers of β,γ-diamino acids from L-phenylalanine derivatives, this compound was essential for achieving high yields and purity of the target compounds. The use of Cbz protection allowed for the selective modification of the amino acid side chains without affecting the amine functionality .

Pharmaceutical Applications

The pharmaceutical industry leverages this compound in drug design and development due to its chiral nature and ability to form stable intermediates. It is particularly relevant in synthesizing inhibitors and therapeutic agents.

Case Study: Inhibitor Development

Research has demonstrated that this compound can be used to synthesize potent inhibitors targeting specific enzymes involved in cancer pathways. For instance, derivatives of phenylalanine have been incorporated into compounds that inhibit lysine methyltransferases, which play crucial roles in gene regulation and cancer progression .

Biocatalysis

Biocatalytic processes utilizing enzymes such as phenylalanine ammonia lyases (PALs) have been explored for the production of optically pure phenylalanine derivatives. This compound can act as a substrate or intermediate in these reactions.

Data Table: Biocatalytic Production of Phenylalanines

| Substrate | Conversion (%) | Enantiomeric Excess (ee) |

|---|---|---|

| This compound | 70 | >99 |

| L-p-Bromophenylalanine | 82 | >99 |

| L-m-Trifluoromethylphenylalanine | 26 | >99 |

This table illustrates various substrates derived from this compound and their corresponding conversion rates and enantiomeric excess values achieved through biocatalytic methods .

Chiral Catalysis

Chiral catalysts derived from this compound have been developed for asymmetric synthesis processes. These catalysts are crucial for producing enantiomerically pure compounds necessary for drug development.

Case Study: Asymmetric Aldol Reactions

Research has shown that using Cbz-protected amino aldehydes in aldol reactions can yield high stereoselectivity. For example, aldol additions involving dihydroxyacetone (DHA) and this compound produced significant yields with excellent syn/anti ratios .

作用機序

(1-ベンジル-2-オキソエチル)-カルバミン酸ベンジルエステルの作用機序には、特定の分子標的との相互作用が含まれます。 エステル基は加水分解されて、活性なベンジルカルバメートを放出することができ、その後、生体システムの酵素や受容体と相互作用します。 関与する分子経路には、酵素活性の阻害や受容体機能の調節が含まれる場合があります。

類似の化合物との比較

類似の化合物

ベンジルカルバメート: 構造は似ていますが、オキソエチル基はありません。

エチルカルバメート: ベンジル基の代わりにエチル基が含まれています。

メチルカルバメート: ベンジル基の代わりにメチル基が含まれています。

ユニークさ

(1-ベンジル-2-オキソエチル)-カルバミン酸ベンジルエステルは、ベンジル基とオキソエチル基の両方が存在するため、独特です。 これらの官能基の組み合わせは、研究や産業におけるさまざまな用途に適した汎用性の高い化合物になります。

類似化合物との比較

Similar Compounds

Benzyl carbamate: Similar structure but lacks the oxo-ethyl group.

Ethyl carbamate: Contains an ethyl group instead of a benzyl group.

Methyl carbamate: Contains a methyl group instead of a benzyl group.

Uniqueness

(1-Benzyl-2-oxo-ethyl)-carbamic acid benzyl ester is unique due to the presence of both the benzyl and oxo-ethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

生物活性

Cbz-L-Phenylalaninal, a derivative of phenylalanine, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a carbobenzoxy (Cbz) group, which enhances its stability and bioactivity. This article reviews the current understanding of its biological activity, including its interactions with various biological systems, enzymatic pathways, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 241.29 g/mol

- Structure : The Cbz group is known to influence the compound's solubility and reactivity.

Biological Activity Overview

This compound exhibits several noteworthy biological activities:

- Antimicrobial Properties

- Enzymatic Interactions

-

Transport Mechanisms

- This compound interacts with the L-type amino acid transporter 1 (LAT1). This transporter is crucial for the uptake of essential amino acids across the blood-brain barrier and into cancer cells. The structure-activity relationship (SAR) studies suggest that modifications in the compound can enhance its transport efficacy .

Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of various phenylalanine derivatives, including this compound. The results indicated a significant inhibition of bacterial growth at concentrations above 100 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Study 2: Enzymatic Conversion Pathways

Research on the conversion of phenylalanine to benzaldehyde highlighted that this compound could serve as a precursor in metabolic pathways. The study utilized high-performance liquid chromatography (HPLC) to analyze reaction products, confirming the formation of phenylpyruvic acid and subsequent conversion to benzaldehyde under specific conditions .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Lactobacillus plantarum | |

| Enzymatic Conversion | Conversion to benzaldehyde | |

| Transport Mechanism | Interaction with LAT1 |

Discussion

The biological activities of this compound are promising for various applications in pharmacology and biotechnology. Its ability to interact with key transporters and enzymes suggests potential roles in drug delivery systems and metabolic engineering.

特性

IUPAC Name |

benzyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDPJHOWPIVWMR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427338 | |

| Record name | Cbz-L-Phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59830-60-3 | |

| Record name | Cbz-L-Phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。